molecular formula C9H15N3O2 B13639758 Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13639758
M. Wt: 197.23 g/mol
InChI Key: VDSBJPDCPNCUKE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate is an organic compound with the molecular formula C9H15N3O2. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring.

    Ethyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)butanoate: Has an ethyl ester instead of a methyl ester.

    2-Amino-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 2-amino-4-(5-methyl-1h-pyrazol-1-yl)butanoate is unique due to the presence of both an amino group and a methyl-substituted pyrazole ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-4-(5-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C9H15N3O2/c1-7-3-5-11-12(7)6-4-8(10)9(13)14-2/h3,5,8H,4,6,10H2,1-2H3

InChI Key

VDSBJPDCPNCUKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCC(C(=O)OC)N

Origin of Product

United States

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